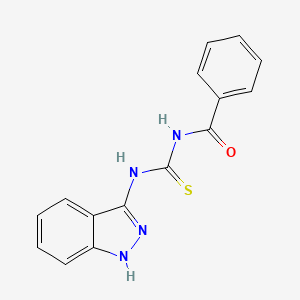

N-(1H-indazol-3-ylcarbamothioyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A study by Wanjari et al. (2021) synthesized a series of benzamide derivatives, including N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides, which were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. These derivatives displayed moderate to potent antibacterial effectiveness, suggesting their potential utility in developing new antibacterial agents (Wanjari, Mokale, Bharati, & Ingle, 2021).

Chromium Measurement in Pharmaceutical Samples

Vazifekhoran et al. (2023) utilized N-(thiazol-2-ylcarbamothioyl) benzamide as a neutral ionophore in the creation of chromium(III) sensors, showcasing its application in environmental and pharmaceutical analysis. These sensors demonstrated rapid response times and sensitivity to chromium(III) concentrations, highlighting the versatility of benzamide derivatives in analytical chemistry (Vazifekhoran, Hajiaghababaei, Allahgholi Ghasri, Shahvelayati, & Kalateh, 2023).

Melanoma Cytotoxicity

Research by Wolf et al. (2004) explored radioiodinated N-(2-(diethylamino)ethyl)benzamides, a class of benzamide derivatives, for their selective uptake by melanotic melanoma cells. These compounds were investigated for potential use in targeted drug delivery systems for melanoma therapy, demonstrating enhanced cytotoxicity against melanoma cells compared to standard cytostatics, indicating their promising application in cancer treatment (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Anti-HIV-1 Activity

Turpin et al. (1999) synthesized pyridinioalkanoyl thiolesters (PATEs), novel structures including benzamide derivatives, as anti-HIV-1 agents targeting the viral nucleocapsid protein zinc fingers. These compounds exhibited superior anti-HIV-1 activity with minimal cellular toxicity, establishing thiolester benzamides as a new chemotype for anti-HIV research (Turpin, Song, Inman, Huang, Wallqvist, Maynard, Covell, Rice, & Appella, 1999).

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities .

Mode of Action

Similar compounds have been found to interfere with platelet aggregation , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that multiple pathways could be affected.

Result of Action

Similar compounds have been found to exhibit a broad range of biological activities , suggesting that 1-benzoyl-3-(1H-indazol-3-yl)thiourea might have similar effects.

Eigenschaften

IUPAC Name |

N-(1H-indazol-3-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-6-2-1-3-7-10)17-15(21)16-13-11-8-4-5-9-12(11)18-19-13/h1-9H,(H3,16,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWKXFXRNZNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2561891.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)